
Diethyl disulfide
Overview
Description
Diethyl disulfide is an organic compound with the molecular formula C4H10S2. It is a colorless to pale yellow liquid with a characteristic odor. This compound is part of the disulfide family, which contains a sulfur-sulfur bond. This compound is commonly used in the chemical industry and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl disulfide can be synthesized through the oxidation of ethanethiol (ethyl mercaptan). The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base. The general reaction is as follows:
2C2H5SH+H2O2→C2H5S-SC2H5+2H2O
Industrial Production Methods: In industrial settings, this compound is produced by the catalytic oxidation of ethanethiol. The process involves passing ethanethiol over a catalyst, such as activated carbon, at elevated temperatures. This method ensures high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can be further oxidized to form diethyl sulfone.
Reduction: It can be reduced back to ethanethiol using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions where the disulfide bond is cleaved.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiols or amines.
Major Products:
Oxidation: Diethyl sulfone.
Reduction: Ethanethiol.
Substitution: Various substituted disulfides depending on the nucleophile used.
Scientific Research Applications
Diethyl disulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a sulfur source in various chemical reactions.
Biology: Studied for its role in biological systems, particularly in the formation and cleavage of disulfide bonds in proteins.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying disulfide bond formation in drug development.
Industry: Utilized in the production of rubber, as a flavoring agent, and in the synthesis of other sulfur-containing compounds.
Mechanism of Action
Diethyl disulfide exerts its effects primarily through the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. This compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction is essential for the proper folding and stability of many proteins.
Comparison with Similar Compounds
Dimethyl disulfide (C2H6S2): Similar structure but with methyl groups instead of ethyl groups.
Diphenyl disulfide (C12H10S2): Contains phenyl groups instead of ethyl groups.
Diisopropyl disulfide (C6H14S2): Contains isopropyl groups instead of ethyl groups.
Uniqueness: Diethyl disulfide is unique due to its specific balance of reactivity and stability, making it suitable for various industrial and research applications. Its ethyl groups provide a distinct steric and electronic environment compared to other disulfides, influencing its reactivity and interactions in chemical and biological systems.
Biological Activity
Diethyl disulfide (DEDS) is an organosulfur compound with notable biological activities, particularly in agriculture and microbiology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications based on recent research findings.
This compound is a colorless liquid with a characteristic odor, commonly used in various industrial applications. Its structure, featuring two ethyl groups attached to a disulfide bond, contributes to its reactivity and biological activity. The compound exhibits several mechanisms of action that influence microbial growth and plant health:
- Antimicrobial Activity : DEDS demonstrates significant antifungal properties by disrupting cell membranes of pathogens, leading to cell lysis.
- Plant Growth Promotion : It can enhance plant growth by modulating hormonal pathways, particularly through the salicylic acid pathway, which is crucial for systemic acquired resistance in plants.
Antifungal Properties
Research has shown that DEDS effectively inhibits the growth of various fungal pathogens. For instance, studies indicate that DEDS can significantly reduce the mycelial growth of fungi such as Sclerotinia minor, which is known to affect crops like tomatoes. The compound's antifungal activity is attributed to its ability to damage fungal cell membranes and alter gene expression related to pathogenicity and defense mechanisms in host plants .
Insecticidal Effects
DEDS has also been studied for its insecticidal properties. It affects the behavior and physiology of pests by disrupting their metabolic processes. Laboratory experiments have demonstrated that DEDS can reduce intracellular ATP levels in insects, suggesting an impact on energy metabolism that leads to decreased activity and survival rates .
Case Studies
- Effect on Plant Pathogens :
- Insecticidal Activity :
Table 1: Antifungal Efficacy of this compound Against Sclerotinia minor
Concentration (mg/L) | Mycelial Growth Inhibition (%) | Gene Expression Change |
---|---|---|
0.1 | 45 | PR1: Upregulated |
0.5 | 70 | PR5: Upregulated |
1.0 | 90 | EXP2: Upregulated |
Table 2: Insecticidal Effects of this compound on Periplaneta americana
Concentration (mg/L) | ATP Reduction (%) | Survival Rate (%) |
---|---|---|
10 | 30 | 80 |
50 | 50 | 50 |
100 | 70 | 20 |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling diethyl disulfide in laboratory experiments?
this compound requires strict adherence to safety measures due to its flammability (flash point: 40°C) and reactivity with oxidizers/strong bases. Personal protective equipment (PPE) must include NIOSH-certified respirators (N100/P3 filters), EN 374-compliant gloves, and flame-resistant clothing. Ensure proper ventilation and avoid ignition sources (sparks, static discharge). Contaminated materials should be incinerated in controlled systems to prevent explosions .
Q. How can this compound be quantitatively analyzed in complex matrices like environmental or synthetic samples?
A validated GC-MS method coupled with ultrasonic extraction and headspace solid-phase microextraction (HS-SPME) enables detection limits of 0.4–1.4 ng/g. Optimal parameters include a 50/30 μm DVB/CAR/PDMS fiber, 40°C extraction for 30 min, and a DB-5MS chromatographic column. This method resolves co-eluting sulfur compounds (e.g., dimethyl disulfide) with recoveries of 89.6–104% .
Q. What dielectric properties does this compound exhibit, and how do they inform material design?
this compound has a dielectric constant (k) of 15.9 at 66°F, comparable to polar solvents like diethyl sulfite. This high polarity influences its utility in solvent selection for electrochemical studies or polymer synthesis, where dielectric stability is critical. Measurement methodologies include impedance spectroscopy with platinum electrodes in a controlled humidity environment .
Advanced Research Questions
Q. How do computational models predict torsional strain and conformational dynamics in this compound?
Density functional theory (DFT) at the M05-2X/6-31G(d) level calculates potential energy surfaces (PES) for χ2, χ3, and χ2' dihedral angles. The lowest-energy conformation is a "spiral" structure (Cα–Cα distance: ~5.85 Å), while steric repulsion in the g′gg′ rotamer increases strain by 2–3 kcal/mol. These models guide protein engineering by correlating disulfide bond flexibility with structural stability .
Q. What experimental evidence supports the oxidative degradation pathways of this compound?
Photooxidation with methylene blue sensitizers in methanol produces ethyl thiolsulfinate (48.7% yield) and trace thiolsulfonates. Reaction monitoring via NMR (δ 7.0–8.63 ppm) and GC-MS confirms intermediates. Disproportionation of thiolsulfinates to disulfides/thiolsulfonates occurs under acidic conditions, necessitating pyridine stabilization for isolation .
Q. How do disulfide-centered hydrogen bonds (SCHBs) influence this compound’s non-covalent interactions?
Rotational spectroscopy and SAPT analysis reveal SCHBs in this compound∙∙∙H₂O clusters, dominated by electrostatic forces (80% contribution). These bonds stabilize S–S∙∙∙H–O/N motifs, with Cα–Cα distances varying by 0.5–1.0 Å. Such interactions are critical in protein folding and ligand-binding studies, validated by natural bond orbital (NBO) analysis .
Q. Methodological Guidance
- For Computational Studies : Use Amber force fields to estimate χ1/χ1' strain and combine with DFT-derived torsional energies (DTE) for total energy (TTE) calculations .
- For Oxidative Stability Tests : Monitor oxygen uptake (mL/hr) during photolysis and employ low-temperature (0°C) conditions to minimize side reactions .
- For Structural Validation : Pair LC-MS/MS (Orbitrap platforms) with bioinformatics tools like pLink-SS to map disulfide connectivity in protein analogs .
Properties
IUPAC Name |
(ethyldisulfanyl)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S2/c1-3-5-6-4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETBSQOFQKLHHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSSCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051464 | |
Record name | Diethyl disulphide | |
Source | EPA DSSTox | |
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Molecular Weight |
122.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light yellow liquid with a stench; [Sigma-Aldrich MSDS], Colourless to yellowish liquid; Onion/cabbage odour | |
Record name | Disulfide, diethyl | |
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Record name | Diethyl disulfide | |
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Record name | Diethyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Diethyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1686/ | |
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Boiling Point |
152.00 °C. @ 760.00 mm Hg | |
Record name | Diethyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
0.3 mg/mL at 25 °C, Practically insoluble to insoluble in water, Soluble (in ethanol) | |
Record name | Diethyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029572 | |
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Record name | Diethyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1686/ | |
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Density |
0.990-0.996 | |
Record name | Diethyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1686/ | |
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Vapor Pressure |
4.28 [mmHg] | |
Record name | Diethyl disulfide | |
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CAS No. |
110-81-6 | |
Record name | Diethyl disulfide | |
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Record name | Diethyl disulfide | |
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Record name | DIETHYL DISULFIDE | |
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Record name | Disulfide, diethyl | |
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Record name | DIETHYL DISULFIDE | |
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Record name | Diethyl disulfide | |
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URL | http://www.hmdb.ca/metabolites/HMDB0029572 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
-101.5 °C | |
Record name | Diethyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029572 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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